6β-羟基雄甾酮(仅提供给 WADA 实验室)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6β-Hydroxyandrosterone is identified as a glucuronide of androgenic anabolic steroids. It is used in doping control studies to detect the misuse of testosterone .

Synthesis Analysis

The synthesis of 6β-Hydroxyandrosterone involves a stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach . The four possible glucuronides of 6β-Hydroxyandrosterone were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy .

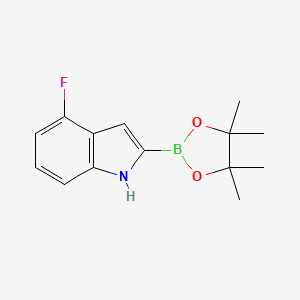

Molecular Structure Analysis

The molecular structure of 6β-Hydroxyandrosterone was characterized by nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6β-Hydroxyandrosterone include the introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6β-Hydroxyandrosterone were analyzed using gas chromatography (tandem) mass spectrometry (GC-MS(/MS)) methods . The exact physical and chemical properties are not clearly mentioned in the available literature.

科学研究应用

Detection of Testosterone Misuse

6β-Hydroxyandrosterone is used in the synthesis of 3α,6β-Dihydroxyandrostan-17-one 3-Glucuronides, which are used for the detection of testosterone misuse . These glucuronide conjugates are identified as long-term markers of endogenous androgenic anabolic steroid abuse in doping control studies .

Doping Control Studies

The resistance of 6β-Hydroxyandrosterone glucuronide conjugates to enzymatic hydrolysis by E. coli β-glucuronidase makes them valuable in doping control studies . They may be missed by conventional GC-MS analysis protocols, and one promising strategy to quantify these markers is by direct methods .

Biomarkers of Testosterone Misuse

6β-Hydroxyandrosterone and its glucuronide conjugates have been identified as useful biomarkers of testosterone and other endogenous steroid misuse . They are resistant to enzymatic hydrolysis and can be detected in urine .

Screening for Endogenous Anabolic Androgenic Steroid Misuse

The project funded by WADA aimed to evaluate the potential of 6β-Hydroxyandrosterone (6OH-A-3G) and its glucuronide conjugates for the screening of endogenous anabolic androgenic steroid misuse .

Detection of Testosterone Administration

A preliminary metabolomic study showed the presence of a marker (code M170T298) which is a potential urinary marker for testosterone administration . The characterization, elucidation, and synthesis of this marker are required .

Detection of Testosterone Misuse in Different Scenarios

The usefulness of 6β-Hydroxyandrosterone and its glucuronide conjugates was tested in three scenarios: oral administration, intramuscular administration, and gel administration . After oral administration of testosterone undecanoate, four markers containing either 6β-Hydroxyandrosterone or its glucuronide conjugates presented detection windows larger for all volunteers than those obtained by T/E and comparable to those reported by using cysteinyl metabolites .

未来方向

The synthesis and the elucidation of the exact structure of the metabolites of 6β-Hydroxyandrosterone are crucial steps for the development of analytical methods. These methods can be used to explore their role in testosterone metabolism and their potential usefulness as biomarkers of testosterone misuse .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6β-Hydroxyandrosterone involves the conversion of a commercially available starting material, dehydroepiandrosterone (DHEA), to the target compound through a series of chemical reactions.", "Starting Materials": [ "Dehydroepiandrosterone (DHEA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methyl tert-butyl ether (MTBE)", "Sodium chloride (NaCl)", "Potassium carbonate (K2CO3)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "DHEA is first treated with NaOH and CH3OH to form the sodium salt of DHEA.", "The sodium salt of DHEA is then reacted with HCl to form 5-androstene-3β,17β-diol.", "5-Androstene-3β,17β-diol is then reacted with NaHCO3 and MTBE to form 5-androstene-3β,17β-diol diacetate.", "5-Androstene-3β,17β-diol diacetate is then hydrogenated using H2 and Pd/C catalyst to form 5α-androstane-3β,17β-diol.", "5α-Androstane-3β,17β-diol is then reacted with NaOH and K2CO3 to form 6β-Hydroxyandrosterone." ] } | |

CAS 编号 |

152886-16-3 |

产品名称 |

6β-Hydroxyandrosterone (available to WADA laboratories only) |

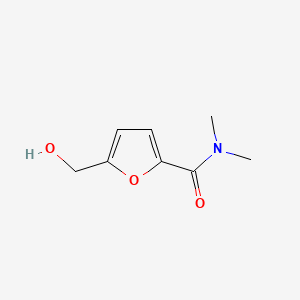

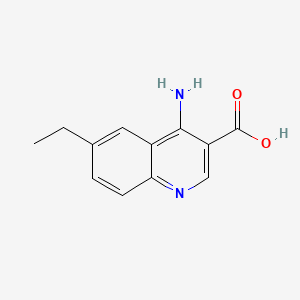

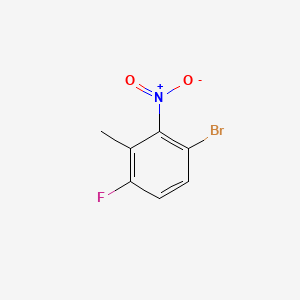

分子式 |

C19H30O3 |

分子量 |

306.446 |

IUPAC 名称 |

(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |

InChI 键 |

ACXNWFRSEGWJGF-MLQQIXETSA-N |

SMILES |

CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |

同义词 |

6β-Hydroxyandrosterone (available to WADA laboratories only) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)